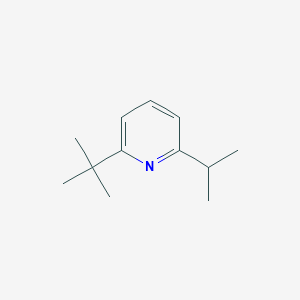
2-t-Butyl-6-isopropylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-TERT-BUTYL-6-ISO-PROPYLPYRIDINE: is an organic compound with the molecular formula C12H19N and a molecular weight of 177.29 g/mol . It is a derivative of pyridine, characterized by the presence of a tert-butyl group at the second position and an iso-propyl group at the sixth position of the pyridine ring. This compound is known for its applications in various fields, including chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-TERT-BUTYL-6-ISO-PROPYLPYRIDINE typically involves the alkylation of pyridine derivatives. One common method is the Friedel-Crafts alkylation, where pyridine is reacted with tert-butyl chloride and iso-propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: In an industrial setting, the production of 2-TERT-BUTYL-6-ISO-PROPYLPYRIDINE may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-TERT-BUTYL-6-ISO-PROPYLPYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced pyridine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the tert-butyl and iso-propyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products Formed:
Oxidation: Pyridine N-oxides
Reduction: Reduced pyridine derivatives
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
2-TERT-BUTYL-6-ISO-PROPYLPYRIDINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 2-TERT-BUTYL-6-ISO-PROPYLPYRIDINE involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the tert-butyl and iso-propyl groups influences its binding affinity and selectivity towards these targets . The exact pathways and molecular targets involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
2,6-DI-TERT-BUTYLPYRIDINE: Similar in structure but with two tert-butyl groups instead of one tert-butyl and one iso-propyl group.
2-TERT-BUTYLPYRIDINE: Lacks the iso-propyl group, making it less sterically hindered.
6-ISO-PROPYLPYRIDINE: Lacks the tert-butyl group, affecting its chemical reactivity and physical properties.
Uniqueness: 2-TERT-BUTYL-6-ISO-PROPYLPYRIDINE is unique due to the combination of both tert-butyl and iso-propyl groups on the pyridine ring. This unique substitution pattern imparts distinct steric and electronic properties, making it valuable in various chemical and industrial applications .
Propriétés
Numéro CAS |
5402-34-6 |
|---|---|
Formule moléculaire |
C12H19N |
Poids moléculaire |
177.29 g/mol |
Nom IUPAC |
2-tert-butyl-6-propan-2-ylpyridine |
InChI |
InChI=1S/C12H19N/c1-9(2)10-7-6-8-11(13-10)12(3,4)5/h6-9H,1-5H3 |
Clé InChI |
UOGIEYUXHMMMSS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC(=CC=C1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


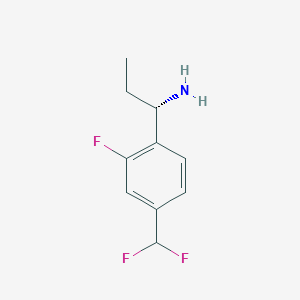
![2-(((3AR,4R,6S,6aS)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B12972771.png)

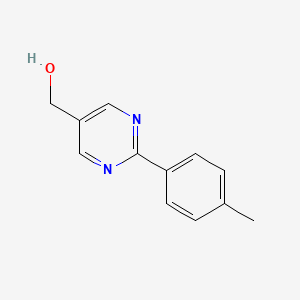
![Methyl 6-iodobenzo[d]oxazole-2-carboxylate](/img/structure/B12972801.png)

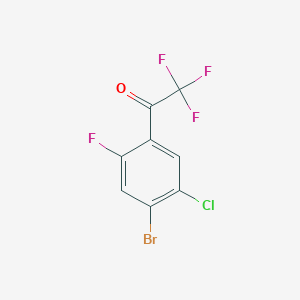
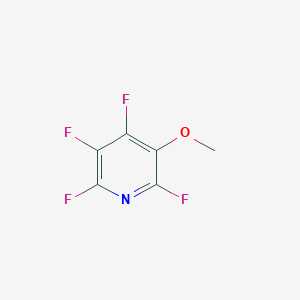
![3-[(E)-(hydroxyhydrazinylidene)methyl]benzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12972827.png)

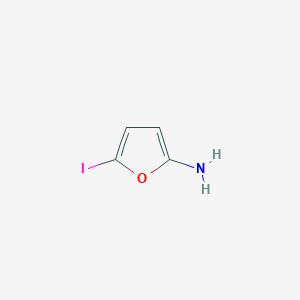

![2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B12972836.png)
![(S)-4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N-(3-chloropyridin-2-yl)-N-(piperidin-3-yl)benzamide](/img/structure/B12972839.png)
